Ethyl 4-iodo-3-nitrobenzoate

Catalog No.
S729492
CAS No.
57362-77-3
M.F
C9H8INO4
M. Wt
321.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-iodo-3-nitrobenzoate

CAS Number

57362-77-3

Product Name

Ethyl 4-iodo-3-nitrobenzoate

IUPAC Name

ethyl 4-iodo-3-nitrobenzoate

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

InChI

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3

InChI Key

KWCKGPNDVFZONO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-]

Ethyl 4-iodo-3-nitrobenzoate is an organic compound with the molecular formula C9H8INO4C_9H_8INO_4 and a molecular weight of approximately 321.07 g/mol. It features a benzoate structure with a nitro group and an iodine atom attached to the aromatic ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the iodine atom, which can facilitate various chemical transformations.

As there's limited research on EINB, a mechanism of action is not established.

  • Skin and eye irritation: Nitroaromatics can cause skin and eye irritation upon contact [].
  • Toxicity: Some nitroaromatics are known to be toxic upon inhalation or ingestion [].
  • Iodine release: Under certain conditions, the iodine atom might be released, posing respiratory hazards [].
, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful for synthesizing other compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-iodo-3-nitrobenzoic acid.

These reactions highlight its utility in synthetic organic chemistry, particularly in the formation of more complex molecules.

Several methods have been developed for synthesizing ethyl 4-iodo-3-nitrobenzoate:

  • Direct Esterification: Reacting 4-iodo-3-nitrobenzoic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide can yield ethyl 4-iodo-3-nitrobenzoate efficiently .
  • Nucleophilic Substitution: Ethyl iodide can react with 4-nitro-3-iodobenzoic acid under basic conditions to form the ester.
  • Alternative Methods: Other synthetic routes involve using trimethyl orthoacetate and refluxing under controlled conditions to achieve high yields .

These methods demonstrate the versatility in synthesizing this compound while considering factors such as yield and purity.

Ethyl 4-iodo-3-nitrobenzoate has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be used in creating functional materials due to their unique electronic properties.
  • Medicinal Chemistry: Potentially useful in developing new drugs due to its structural features that allow for further modifications.

Several compounds share structural similarities with ethyl 4-iodo-3-nitrobenzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 4-iodo-3-nitrobenzoateC8H6INO4C_8H_6INO_4Lacks ethyl group; used similarly in organic synthesis .
4-Iodo-3-nitrobenzoic acidC7H4INO4C_7H_4INO_4Acidic form; precursor for ester synthesis .
Ethyl 2-nitrobenzoateC9H9NO2C_9H_9NO_2Different positioning of nitro group; less reactive .
5-Iodo-2-nitrophenolC6H4INO5C_6H_4INO_5Contains hydroxyl group; used in dye synthesis .

Ethyl 4-iodo-3-nitrobenzoate is unique due to its specific combination of functional groups that allow it to serve as a versatile building block in synthetic chemistry while offering potential biological activities that merit further investigation.

XLogP3

2.6

Wikipedia

Ethyl 4-iodo-3-nitrobenzoate

Dates

Last modified: 08-15-2023

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